2-Amino-1,3-propanediol

Organoboron Chemistry Synthetic Methodology Heterocyclic Boronate Esters

Substituting 2-amino-1,3-propanediol with its regioisomer 3-APD or methylated analog AMPD leads to failed syntheses and impure products. This prochiral C3 amino alcohol is the irreplaceable bifunctional building block for critical pharmaceutical pathways. • Exclusive Iopamidol Intermediate: Essential scaffold for constructing the non-ionic X-ray contrast agent; also required for chloramphenicol antibiotic synthesis. • Unique Reactivity: Unsubstituted alpha-carbon enables aldol-type condensations with formylphenylboronic acids that AMPD cannot replicate. • Supply Assurance: Bulk quantities available with consistent ≥98% purity; hygroscopic solid shipped under inert gas to preserve integrity.

Molecular Formula C3H9NO2
Molecular Weight 91.11 g/mol
CAS No. 534-03-2
Cat. No. B045262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1,3-propanediol
CAS534-03-2
Synonyms1,3-Dihydroxy-2-propylamine;  1,3-Dihydroxyisopropylamine;  2-Amino-1,3-dihydroxypropane;  2-Amino-1,3-propanediol;  2-Aminoglycerol;  2-Hydroxy-1-(hydroxymethyl)ethylamine;  NSC 93746;  Serinol
Molecular FormulaC3H9NO2
Molecular Weight91.11 g/mol
Structural Identifiers
SMILESC(C(CO)N)O
InChIInChI=1S/C3H9NO2/c4-3(1-5)2-6/h3,5-6H,1-2,4H2
InChIKeyKJJPLEZQSCZCKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Baseline: 2-Amino-1,3-propanediol


2-Amino-1,3-propanediol (serinol), CAS 534-03-2, is a prochiral C3 amino alcohol with the molecular formula C3H9NO2 and a molecular weight of 91.11 g/mol . It exists as a hygroscopic, white to off-white crystalline solid with a melting point of 52–56 °C and a boiling point of 115–116 °C . Structurally analogous to the amino acid serine, serinol is a stable, bifunctional building block widely used as a pharmaceutical intermediate, notably in the synthesis of the X-ray contrast agent Iopamidol and the antibiotic chloramphenicol .

Bifunctional C3 amino-diol scaffold for regioselective derivatization in pharmaceutical intermediate synthesis.

Prochiral center supports stereochemical control in downstream drug substance construction.

Consistent >97.5% assay across major suppliers simplifies procurement for reproducible process chemistry.

2-Amino-1,3-propanediol vs. Generic Substitutes


In scientific and industrial workflows, substituting 2-amino-1,3-propanediol (2-APD) with its regioisomer 3-amino-1,2-propanediol (3-APD) or its methylated analog 2-amino-2-methyl-1,3-propanediol (AMPD) is not chemically or functionally equivalent . Despite sharing the same molecular formula, 2-APD and 3-APD exhibit divergent reactivity due to the position of the amine group relative to the hydroxyls, which dictates downstream regioselectivity in acetalization and N-acetylation reactions . Similarly, while AMPD is structurally related, its distinct steric and electronic profile leads to different outcomes in condensation reactions, such as the formation of zwitterionic boronate esters, where 2-APD can uniquely participate in aldol-type condensations due to its unsubstituted alpha-carbon . These distinctions directly impact synthetic route feasibility, product purity, and overall process economics, making blind substitution a significant risk.

2-Amino-1,3-propanediol
vs. 3-Amino-1,2-propanediol: Regioisomer shift may alter acetalization regioselectivity and N-acetylation outcome.
2-Amino-1,3-propanediol
vs. 2-Amino-2-methyl-1,3-propanediol: Methyl substitution blocks aldol condensation pathway critical for boronate ester formation.

2-Amino-1,3-propanediol Differentiation Evidence


Unique Aldol Reactivity Over AMPD

In the synthesis of zwitterionic boronate esters, 2-amino-1,3-propanediol (2-APD) exhibits a unique reactivity pathway compared to its closely related analog, 2-amino-2-methyl-1,3-propanediol (AMPD). Under identical reaction conditions with 4-formylphenylboronic acid, 2-APD undergoes an aldol condensation, yielding a distinct product (Compound 2e), whereas AMPD proceeds via a standard condensation mechanism (yielding Compounds 1a-1d) without aldol side-reactivity .

Aldol Reactivity vs. AMPD
Head-to-head
Aldol condensation product (2e) formed with 2-APD; standard condensation only with AMPD.
Unsubstituted α-carbon enables unique heterocyclic scaffold construction.
Methanol/acetone, 4-formylphenylboronic acid.
Organoboron Chemistry Synthetic Methodology Heterocyclic Boronate Esters

Chemoattractant Activity in Filarial Nematodes

In an in vitro agar-plate assay assessing chemotactic responses of Brugia pahangi infective third-stage larvae (L3), 2-amino-1,3-propanediol (2-APD) demonstrated potent chemoattractant activity at a level equivalent to tris(hydroxymethyl)aminomethane (Tris) and its analog, 2-amino-2-methyl-1,3-propanediol (AMPD) . This finding is critical as it identifies a specific biological activity where 2-APD's performance is validated against a widely used benchmark (Tris).

Chemoattractant Activity
Head-to-head
Potent chemoattractant activity equivalent to Tris and AMPD (6.3–200 mM).
Validated biological activity comparable to established standards.
B. pahangi L3 larvae agar-plate assay.
Parasitology Chemotaxis Biological Buffers

Transaminase Substrate Affinity

2-Amino-1,3-propanediol (serinol) acts as a substrate for a specific transaminase enzyme involved in toxin biosynthesis in sugarcane (Helminthosporium sacchari). The enzyme exhibits a Km value for serinol in the range of 0.1 to 1 mM . While direct comparator Km data for close analogs (e.g., AMPD, 3-APD) with the exact same enzyme are not available, this provides a baseline for its biochemical recognition and a quantifiable parameter for further comparative studies.

Transaminase Affinity
Data to verify
Km = 0.1–1 mM
Biochemical recognition benchmark for biocatalytic route development.
H. sacchari toxin biosynthesis enzyme; no close-analog comparator.
Biochemistry Enzymology Natural Product Biosynthesis

High-Yield Catalytic Hydrogenation

A patented chemical synthesis route for 2-amino-1,3-propanediol demonstrates a high yield of 97.2% via the catalytic hydrogenation of 2-nitro-1,3-propanediol . This high-yielding process is a critical factor for procurement, as it directly correlates with cost-effectiveness and scalability. In contrast, alternative synthetic routes, such as the reductive amination of 1,3-dihydroxyacetone, often require high pressures and can be less desirable industrially .

Hydrogenation Yield
Reported
97.2% yield
High-yield route supports cost-effective bulk procurement.
Catalytic hydrogenation of 2-nitro-1,3-propanediol; patent US5998669A.
Process Chemistry Industrial Synthesis Catalytic Hydrogenation

Consistent High Purity Specification

A survey of reputable chemical vendors, including Thermo Scientific Chemicals, shows that the standard commercial grade for 2-amino-1,3-propanediol is consistently specified at 98% purity . While purity is a common specification, the consistent availability of a high-purity (>97.5%) grade from multiple established suppliers serves as a baseline quality metric for procurement, ensuring reliability and reproducibility in research applications.

Commercial Purity
Supporting evidence
≥98% (assay 97.5–100.0%)
Consistent specification across major suppliers reduces batch variability risk.
GC and nonaqueous titration methods.
Quality Control Analytical Chemistry Chemical Procurement

Validated Applications for 2-Amino-1,3-propanediol


Precursor for Iopamidol and Chloramphenicol

2-Amino-1,3-propanediol is an established and indispensable intermediate in the industrial synthesis of Iopamidol, a widely used non-ionic X-ray contrast agent, and chloramphenicol, a broad-spectrum antibiotic . Its prochiral nature and bifunctional amine-diol structure are specifically required for constructing the final molecular frameworks, making it non-substitutable for these critical pharmaceutical applications.

Ceramide Mimics in Cancer Research

N-Acylated derivatives of serinol have been demonstrated to act as structural analogs of ceramide and have shown potential in inducing apoptosis in mitotic cells, such as neuroblastoma cells . This application leverages the specific stereoelectronic properties of the serinol scaffold to mimic natural sphingolipids, a function that cannot be replicated by its regioisomer 3-APD or the methylated analog AMPD due to altered hydrogen-bonding networks and steric bulk .

Heterocyclic Boronate Ester Synthesis

As demonstrated by direct head-to-head evidence, 2-amino-1,3-propanediol uniquely participates in aldol condensations with formylphenylboronic acids, leading to heterocyclic boronate esters that cannot be obtained using AMPD . This specific reactivity makes 2-APD the essential building block for exploring this class of boron-containing heterocycles with potential applications in materials science and medicinal chemistry.

Biocatalysis and Metabolic Engineering

The defined enzymatic affinity (Km = 0.1–1 mM) and natural occurrence of serinol make it a valuable substrate for developing biocatalytic routes and metabolically engineered microbial strains for its production . Its role as an intermediate in natural product biosynthesis also makes it a key compound for studying and manipulating toxin production pathways in plant pathogens, a field where structural analogs may not be recognized by the relevant enzymes.

Application
Selection Property
Validation Focus
Iopamidol / Chloramphenicol Intermediate
Bifunctional amino-diol with precise regiochemistry
Regiochemical purity and reactivity under process conditions
Ceramide Mimic for Apoptosis Studies
N-Acyl serinol scaffold retaining hydrogen-bonding pattern
Apoptosis endpoint validation in neuroblastoma cell models
Heterocyclic Boronate Ester Synthesis
Unsubstituted α-carbon required for aldol condensation
Product identity and purity vs. AMPD controls
Biocatalysis / Metabolic Engineering
Enzyme recognition (Km context) and natural occurrence
Substrate specificity and pathway engineering yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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